molecular formula C14H13N3O2S B13996172 (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate CAS No. 76919-52-3

(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate

Cat. No.: B13996172
CAS No.: 76919-52-3
M. Wt: 287.34 g/mol
InChI Key: LGAMDEYJWLNIKD-UHFFFAOYSA-N
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Description

IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) is a complex heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) typically involves the formation of the imidazo[2,1-b]thiazole core followed by functionalization. One common method includes the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b]thiazole oxides, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) has a wide range of applications in scientific research:

Comparison with Similar Compounds

IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) can be compared with other imidazo[2,1-b]thiazole derivatives:

These compounds share the imidazo[2,1-b]thiazole core but differ in their functional groups and specific applications. The unique combination of the imidazole and thiazole rings in IMIDAZO[2,1-B]THIAZOLE-5-METHANOL,6-PHENYL-, METHYLCARBAMATE (ESTER) (9CI) provides distinct chemical properties that can be leveraged for various scientific and industrial applications .

Properties

CAS No.

76919-52-3

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate

InChI

InChI=1S/C14H13N3O2S/c1-15-14(18)19-9-11-12(10-5-3-2-4-6-10)16-13-17(11)7-8-20-13/h2-8H,9H2,1H3,(H,15,18)

InChI Key

LGAMDEYJWLNIKD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1=C(N=C2N1C=CS2)C3=CC=CC=C3

Origin of Product

United States

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